molecular formula C13H12BFO3 B1441741 [2-(4-Fluorophenoxymethyl)phenyl]boronic acid CAS No. 1334325-11-9

[2-(4-Fluorophenoxymethyl)phenyl]boronic acid

Cat. No.: B1441741
CAS No.: 1334325-11-9
M. Wt: 246.04 g/mol
InChI Key: ZQZAIIMLGZJOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(4-Fluorophenoxymethyl)phenyl]boronic acid” is a boronic acid derivative. It has the molecular formula C13H12BFO3 and a molecular weight of 246.04 . It is related to phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring attached to a boron atom, which is also attached to two hydroxyl groups and a fluorophenoxymethyl group . The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used as reactants in coupling reactions such as the Suzuki-Miyaura coupling . They can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

Phenyl boronic acids, such as [2-(4-Fluorophenoxymethyl)phenyl]boronic acid, are pivotal in saccharide recognition due to their ability to bind with pendant diols. Additionally, these compounds can attach hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This dual function is showcased in research where phenyl boronic acids are conjugated to polymers, enabling the aqueous dispersion of single-walled carbon nanotubes (SWNT) and altering their optical properties in response to saccharide binding. The study found a clear link between the boronic acid structure and the photoluminescence quantum yield of SWNT, demonstrating their potential in optical modulation and saccharide detection (Mu et al., 2012).

Fluorescence Quenching and Molecular Conformation

Boronic acid derivatives, including those similar to this compound, exhibit fluorescence quenching in various solvents. This property has been studied, and the deviations in fluorescence quenching patterns have been attributed to different molecular conformers in the ground state of these compounds. The formation of intermolecular and intramolecular hydrogen bonding in different environments leads to these conformational changes. This research provides insight into the unique behavior of boronic acid derivatives in different chemical environments and the factors influencing their fluorescence properties (Geethanjali et al., 2015).

Glucose Sensing Materials

The synthesis of amino-3-fluorophenyl boronic acid derivatives, closely related to this compound, has been a focus in the development of glucose sensing materials. These compounds, when acetylated or attached to acrylamide hydrogels, exhibit a low boronic acid pKa value, making them suitable for constructing glucose sensing materials that operate at physiological pH levels. This suggests the potential of this compound in medical applications, particularly in monitoring glucose levels in bodily fluids (Das et al., 2003).

Mechanism of Action

Target of Action

The primary target of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, this compound is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its properties as an organoboron reagent . These reagents are generally stable, readily prepared, and environmentally benign . .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The stability and environmentally benign nature of this compound also contribute to its efficacy under these conditions .

Biochemical Analysis

Biochemical Properties

[2-(4-Fluorophenoxymethyl)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and interaction with proteins. This compound has been shown to interact with enzymes such as lactate dehydrogenase, inhibiting its activity and thereby affecting cellular metabolism . Additionally, it can form reversible covalent bonds with diols, which makes it useful in the development of sensors for detecting carbohydrates and other biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with lactate dehydrogenase can lead to alterations in cellular metabolism, impacting the overall energy balance within the cell . Furthermore, its ability to form covalent bonds with diols can affect cell signaling pathways that rely on these molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes and proteins, inhibiting or activating their functions. For example, its inhibition of lactate dehydrogenase occurs through the formation of a covalent bond with the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, its interaction with diols involves the formation of cyclic esters, which can alter the structure and function of the target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its inhibition of lactate dehydrogenase affects the glycolytic pathway, leading to changes in metabolite levels and metabolic flux . Additionally, its interaction with diols can influence other metabolic pathways that rely on these molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its ability to form covalent bonds with target molecules, affecting its accumulation and activity within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its interaction with diols can target it to cellular membranes or other structures where these molecules are abundant . This localization is essential for its role in modulating enzyme activity and cellular metabolism.

Properties

IUPAC Name

[2-[(4-fluorophenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZAIIMLGZJOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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